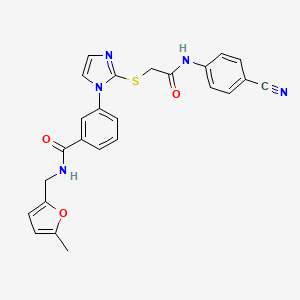

3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide

Description

This compound is a benzamide derivative featuring a hybrid heterocyclic scaffold. Its structure includes:

- A benzamide core substituted with a 1H-imidazole ring at the 3-position.

- A thioether-linked 2-((4-cyanophenyl)amino)-2-oxoethyl side chain on the imidazole.

- A 5-methylfuran-2-ylmethyl group as the N-substituent.

The 4-cyanophenyl group may enhance binding affinity to hydrophobic pockets in target proteins, while the furan methyl substituent could influence metabolic stability .

Properties

IUPAC Name |

3-[2-[2-(4-cyanoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O3S/c1-17-5-10-22(33-17)15-28-24(32)19-3-2-4-21(13-19)30-12-11-27-25(30)34-16-23(31)29-20-8-6-18(14-26)7-9-20/h2-13H,15-16H2,1H3,(H,28,32)(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSLSZRYZTURNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Thioether Formation:

Amide Bond Formation: The benzamide moiety is typically introduced via an amide coupling reaction, using reagents such as carbodiimides (e.g., EDC or DCC) to facilitate the formation of the amide bond.

Furan Ring Introduction: The furan ring can be incorporated through a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Primary amines.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Structural Characteristics

The compound features several significant structural components that contribute to its biological activity:

- Imidazole Ring : Known for its role in various biological processes and as a pharmacophore in many drugs.

- Benzamide Moiety : Often associated with diverse biological activities, including anti-inflammatory and analgesic effects.

- Thioether Linkage : This functional group is crucial for enhancing the compound's reactivity and interaction with biological targets.

- Cyanophenyl Group : This moiety is linked to antimicrobial properties.

The molecular formula of this compound is , with a molecular weight of approximately 473.6 g/mol.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 Value (µM) | Study Reference |

|---|---|---|

| Panc-1 (pancreatic cancer) | 2.3 | |

| MCF-7 (breast cancer) | 5 | |

| HT-29 (colon cancer) | Not specified |

These results suggest that the compound can effectively inhibit cancer cell proliferation, potentially through mechanisms involving apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on several critical enzymes:

- Phosphoinositide 3-Kinases (PI3K) : Important in cell signaling pathways related to growth and survival. Similar compounds have shown selective inhibition of class II PI3K isoforms, which may be relevant for therapeutic applications in cancer treatment.

- Carbonic Anhydrase (CA) : Imidazole derivatives have been evaluated for their inhibitory effects on carbonic anhydrase isoforms, particularly hCA IX and XII, which are associated with tumorigenesis. The compound's structural motifs may enhance its selectivity against these targets.

Case Studies

Several studies have explored the biological activity and potential applications of compounds structurally related to 3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide:

| Study | Compound | Target | IC50 Value | Cell Line |

|---|---|---|---|---|

| Congiu et al. (2021) | Imidazole derivatives | hCA IX | 5 µM | MCF-7 |

| Study on PI3K inhibitors | Various derivatives | PI3K-C2α | 10 µM | N/A |

| Antiproliferative study | Related imidazoles | Various cancers | 2.3 µM (best) | Panc-1 |

These studies highlight the potential of this compound as a lead structure for developing new anticancer agents.

Structure–Activity Relationship (SAR)

The efficacy of this compound appears to be influenced by:

- The presence of specific functional groups (e.g., thioether, imidazole).

- The hydrophobicity and electronic properties of substituents on the aromatic rings.

These factors are critical in determining the compound's interaction with target enzymes and cellular receptors.

Mechanism of Action

The mechanism of action of 3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The imidazole ring could coordinate with metal ions in enzymes, while the benzamide moiety might interact with protein binding sites.

Comparison with Similar Compounds

Imidazole vs. Benzimidazole Cores

Substituent Effects

- Electron-Withdrawing Groups: The target’s 4-cyanophenyl group (moderate electron withdrawal) contrasts with W1’s 2,4-dinitrophenyl (strong electron withdrawal), which may reduce off-target reactivity .

Thioether Linkages

- All compared compounds retain the thioether motif, critical for disulfide bond mimicry and redox-mediated interactions. The target’s ethylene spacer (CH₂-S-CH₂) provides flexibility, whereas W1’s acetamido spacer (NHCO-S-CH₂) rigidifies the structure .

Research Findings and Mechanistic Insights

- Antimicrobial Potential: W1’s benzimidazole-thioacetamido scaffold inhibits E. coli (MIC = 8 μg/mL) by disrupting DNA gyrase, suggesting the target compound could share similar mechanisms .

- Enzyme Inhibition : Compound 9c’s α-glucosidase inhibition (IC₅₀ = 10.3 μM) highlights the role of bromophenyl-thiazole in enzyme active-site binding, a feature absent in the target compound .

- Structural Limitations : The lack of a nitro or dinitro group in the target compound may reduce cytotoxicity compared to W1 but improve safety profiles .

Biological Activity

The compound 3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide is a complex organic molecule with significant potential in pharmaceutical applications. Its structure includes a benzamide moiety, an imidazole ring, and a thioether linkage, which may interact with various biological targets. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The molecular formula of the compound is , with a molecular weight of approximately 473.57 g/mol. The structure features multiple functional groups that contribute to its reactivity and biological interactions.

| Structural Feature | Description |

|---|---|

| Benzamide Moiety | Involved in receptor binding and enzyme inhibition. |

| Imidazole Ring | Known for diverse biological activities including antimicrobial and anticancer properties. |

| Thioether Linkage | May enhance lipophilicity and cellular uptake. |

Anticancer Potential

Preliminary studies suggest that the compound exhibits significant biological activities, particularly as an inhibitor of proteins involved in cancer cell proliferation. Compounds with similar imidazole structures have shown promise in targeting various cancer cells, indicating that this compound could have similar effects. For instance, imidazole derivatives are known for their anticancer properties due to their ability to modulate cellular pathways and induce apoptosis in malignant cells .

Antimicrobial Activity

Research indicates that imidazole-containing compounds often exhibit antibacterial properties. A study evaluating derivatives of imidazole against Staphylococcus aureus and Escherichia coli demonstrated notable antimicrobial activity, suggesting that our compound may also possess similar effects .

| Organism | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| Bacillus subtilis | 20 |

Anti-inflammatory Effects

The presence of multiple active moieties in this compound suggests potential anti-inflammatory effects. Imidazole derivatives have been documented to exhibit anti-inflammatory properties, which may be beneficial in treating conditions associated with chronic inflammation .

While specific mechanisms for this compound remain largely uncharacterized, the presence of functional groups such as the cyanophenyl and imidazole suggests interactions with biological receptors or enzymes involved in key signaling pathways. Interaction studies using techniques like molecular docking and surface plasmon resonance could elucidate these mechanisms further.

Case Studies and Research Findings

- Imidazole Derivatives : A study synthesized various imidazole derivatives and evaluated their biological activities, revealing significant anticancer and antimicrobial properties across several compounds .

- Structure-Activity Relationship (SAR) : Research on similar compounds indicates that modifications to the imidazole ring can enhance biological activity, supporting the need for further SAR studies on this specific compound to optimize its efficacy.

- Clinical Relevance : Compounds structurally related to our target have been explored for their potential in drug development against diseases such as cancer and bacterial infections, emphasizing the importance of continued research into their therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.